N-1,3-Benzothiazol-2-yl-N-methylthiourea
Description
Structure
3D Structure
Properties
CAS No. |
90349-90-9 |
|---|---|
Molecular Formula |
C9H9N3S2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-methylthiourea |
InChI |
InChI=1S/C9H9N3S2/c1-12(8(10)13)9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,13) |
InChI Key |
PHKJUQQYKTZLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=S)N |
Origin of Product |
United States |
The Significance of Benzothiazole Thiourea Scaffolds in Medicinal Chemistry and Chemical Biology
The fusion of benzothiazole (B30560) and thiourea (B124793) moieties creates a molecular scaffold of significant interest in drug discovery. nih.gov This hybrid structure, often referred to as a (thio)ureabenzothiazole or (T)UBT, has been shown to possess enhanced physicochemical and biological properties compared to its individual components. nih.govresearchgate.net
Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry, found in natural products and synthetic drugs alike. researchgate.netnih.gov Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. researchgate.netjchemrev.comjchemrev.comjyoungpharm.org The drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features a 2-aminobenzothiazole (B30445) core, highlighting the clinical relevance of this scaffold. mdpi.comsemanticscholar.org More than 90% of novel drugs incorporate heterocyclic moieties, with nitrogen and sulfur-containing systems like benzothiazole playing a vital role in cellular interactions. dntb.gov.ua
When this potent benzothiazole nucleus is chemically linked to a thiourea group, the resulting derivatives demonstrate a broad spectrum of biological activities. researchgate.net Researchers have successfully designed and synthesized various benzothiazole-thiourea compounds, evaluating them for numerous therapeutic applications. A notable example is Frentizole, a benzothiazole-urea derivative that has been studied for its immunosuppressive effects in conditions like rheumatoid arthritis. nih.govresearchgate.netsemanticscholar.org Beyond medicine, related compounds such as Bentaluron and Methabenzthiazuron are used commercially as fungicides and herbicides. nih.govresearchgate.net
The academic interest in this scaffold is driven by its consistent performance in biological screenings. Studies have repeatedly shown that benzothiazole-thiourea derivatives can act as potent anticancer agents, inducing apoptosis in cancer cell lines. bakhtiniada.ruresearchgate.net Their versatility also extends to antimicrobial applications, with demonstrated efficacy against various bacterial and fungal strains. semanticscholar.orgresearchgate.net This wide range of bioactivity makes the benzothiazole-thiourea scaffold a fertile ground for the development of new therapeutic agents. mdpi.com
Table 1: Reported Biological Activities of Benzothiazole-Thiourea Derivatives
| Biological Activity | Description | Reference(s) |
|---|---|---|
| Anticancer | Compounds have shown cytotoxicity against various human cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (K-562). bakhtiniada.ruresearchgate.net Some derivatives induce apoptosis more effectively than standard drugs like cisplatin (B142131). bakhtiniada.ruresearchgate.net | researchgate.netdntb.gov.uabakhtiniada.ruresearchgate.net |
| Antimicrobial | Derivatives exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. semanticscholar.orgresearchgate.net | researchgate.netnih.govekb.eg |
| Antidiabetic | Certain benzothiazole derivatives, including those linked to isothioureas, have been investigated for the treatment of type 2 diabetes. researchgate.net | researchgate.netjchemrev.com |
| Anti-inflammatory | The benzothiazole core is associated with anti-inflammatory properties. jchemrev.comekb.eg | jchemrev.comekb.eg |
| Enzyme Inhibition | Specific derivatives have shown inhibitory effects on enzymes like α-chymotrypsin. nih.govmdpi.com | nih.govmdpi.com |
An Overview of Thiourea Derivative Research and Its Impact
Thiourea (B124793), a structural analogue of urea (B33335) where the oxygen atom is replaced by sulfur, is a versatile functional group that serves as a building block for a plethora of biologically active compounds. semanticscholar.org Thiourea and its derivatives have been a focal point of research for many years, leading to significant applications in both medicine and agriculture. semanticscholar.orgresearchgate.netmdpi.com
The biological importance of thioureas stems from their ability to interact with various biological targets. mdpi.com This has led to the development of thiourea-containing compounds with a wide range of therapeutic uses, including antiviral (anti-HIV), antibacterial (notably against Mycobacterium tuberculosis), anticancer, anti-inflammatory, and antioxidant activities. nih.govmdpi.comnih.gov Historically, thiourea derivatives like thioacetazone and thiocarlide were used in the treatment of tuberculosis. nih.gov The development of histamine (B1213489) H₂-receptor antagonists saw thiourea play a crucial role; the initial compound, metiamide, contained a thiourea moiety, which was later modified to create the highly successful drug cimetidine. nih.gov
In agricultural science, thiourea derivatives are utilized as herbicides, fungicides, and insect growth regulators, demonstrating their broad utility. semanticscholar.orgresearchgate.net The impact of thiourea research is evident in the sheer volume of studies dedicated to synthesizing and evaluating new derivatives for enhanced potency and specificity. mdpi.com
Table 2: Key Applications of Thiourea Derivatives
| Field | Application | Examples/Notes | Reference(s) |
|---|---|---|---|
| Medicinal Chemistry | Anticancer | Shown to inhibit the growth of various cancer cell lines. mdpi.com | semanticscholar.orgmdpi.com |
| Anti-infective | Includes antibacterial (e.g., anti-tuberculosis), antiviral (e.g., anti-HIV), and antifungal agents. nih.gov | researchgate.netmdpi.comnih.gov | |
| Endocrine | Used for the treatment of hyperthyroidism. semanticscholar.org | semanticscholar.orgnih.gov | |
| CNS Active Drugs | The thiourea moiety is found in compounds for treating neurodegenerative diseases. nih.gov | nih.gov | |
| Agriculture | Herbicides | Used for weed control in crops. semanticscholar.orgresearchgate.net | semanticscholar.orgresearchgate.net |
| Fungicides | Important for controlling fungal diseases that damage crops. semanticscholar.org | semanticscholar.org | |
| Insecticides | Act as insect growth regulators. researchgate.net | semanticscholar.orgresearchgate.net |
Rationale for Focused Investigation on N 1,3 Benzothiazol 2 Yl N Methylthiourea Analogues
Established Synthetic Routes for Benzothiazole-Thiourea Derivatives
The construction of the benzothiazole-thiourea scaffold can be accomplished through several reliable synthetic strategies. These routes offer flexibility in introducing various substituents on both the benzothiazole (B30560) ring and the thiourea moiety.
A primary and straightforward method for the synthesis of this compound and its analogues is the direct reaction of a 2-aminobenzothiazole (B30445) with an appropriate isothiocyanate. nih.govnih.govsemanticscholar.org For instance, the reaction of substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol (B145695) yields the corresponding N-(benzothiazol-2-yl)-N'-phenylthioureas. nih.govsemanticscholar.orgmdpi.com While this method is generally effective, reaction conditions may need optimization to achieve high yields. For example, the synthesis of a thiourea derivative from 2-aminobenzothiazole and ethyl-iso-thiocyanate in pyridine (B92270) resulted in a low yield of only 10%. nih.gov
This reaction is a versatile method for creating a library of compounds with diverse substitutions, as a wide range of isothiocyanates are commercially available or can be readily synthesized. The general reaction scheme is as follows:
Scheme 1: General reaction of 2-aminobenzothiazole with an isothiocyanate.
| Step | Reagents | Intermediate/Product |
| 1 | Substituted 2-aminobenzothiazole, Carbon disulfide, Alkali | Dithiocarbamate (B8719985) |
| 2 | Dimethyl sulfate (B86663) | 6-substituted-2-(S-methyl-dithiocarbamate)-BTs |
| 3 | Ammonolysis | Benzothiazolylthiocarbamide |
Table 1: Steps for the synthesis of benzothiazole-thiourea derivatives via carbon disulfide.
This synthetic strategy allows for the introduction of an acyl or aroyl group onto the thiourea nitrogen. The process involves the in situ generation of an aroyl isothiocyanate from the corresponding aroyl chloride and a thiocyanate (B1210189) salt, typically in a solvent like acetone (B3395972). researchgate.net The freshly prepared aroyl isothiocyanate is then immediately reacted with a 2-aminobenzothiazole to produce the 1-aroyl-3-(substituted-2-benzothiazolyl)thiourea. researchgate.net This one-pot procedure is efficient for creating a variety of N-acylthiourea derivatives. researchgate.net
Isocyanates serve as versatile reagents for the synthesis of both urea and thiourea derivatives of benzothiazole. The reaction of a substituted 2-aminobenzothiazole with an appropriate isocyanate, often in a solvent such as dioxane, provides the corresponding urea derivative. nih.gov To obtain thiourea derivatives, isothiocyanates are used instead. nih.govnih.gov
Furthermore, isocyanates can be generated in situ. For example, the reaction of a benzylamine (B48309) with triphosgene (B27547) can produce a benzyl-isocyanate, which can then be reacted with a 2-aminobenzothiazole to yield the desired N-(benzothiazol-2-yl)-N'-benzylurea. nih.gov This approach expands the range of accessible derivatives. The reaction between isocyanates and amines is a well-established method for forming urea linkages and can be applied to the synthesis of complex molecules. mdpi.com
Precursor Synthesis and Intermediate Chemistry
The availability of appropriately substituted 2-aminobenzothiazoles is crucial for the synthesis of the target thiourea compounds. A variety of methods have been developed for the preparation of these essential precursors.
The synthesis of 2-aminobenzothiazoles can be achieved through several established routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
A classical and widely used method is the reaction of a substituted aniline (B41778) with a thiocyanate salt, such as potassium or sodium thiocyanate, in the presence of bromine and acetic acid. researchgate.netnih.govrjpbcs.comorgsyn.org This electrophilic cyclization reaction is particularly effective for the synthesis of 6-substituted 2-aminobenzothiazoles from 4-substituted anilines. nih.gov
Another common approach is the oxidative cyclization of arylthioureas. rjpbcs.comgoogle.com This method can be carried out using various oxidizing agents. For instance, arylthioureas can be cyclized in concentrated sulfuric acid in the presence of catalytic amounts of bromine or a bromide salt. google.com
More contemporary methods focus on transition-metal-catalyzed reactions. An iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline (B362364) with an isothiocyanate in water provides an environmentally friendly route to 2-aminobenzothiazoles. rsc.org Similarly, a copper(I)-catalyzed tandem reaction between 2-iodobenzenamine and an isothiocyanate offers an efficient and practical synthesis under mild conditions. acs.org
| Method | Starting Materials | Key Reagents | Product |
| Classical Synthesis | Substituted aniline, Potassium thiocyanate | Bromine, Acetic acid | 2-Amino-6-substituted-benzothiazole |
| Arylthiourea Cyclization | Arylthiourea | Sulfuric acid, Bromine (catalytic) | 2-Aminobenzothiazole |
| FeCl3-Catalyzed Tandem Reaction | 2-Iodoaniline, Isothiocyanate | FeCl3, Water | 2-Aminobenzothiazole |
| Cu(I)-Catalyzed Tandem Reaction | 2-Iodobenzenamine, Isothiocyanate | Copper(I) salt | 2-Aminobenzothiazole |
Table 2: Summary of synthetic methods for 2-aminobenzothiazoles.
Generation of Relevant Isothiocyanates and Thiocyanates
The cornerstone for the synthesis of thiourea derivatives is the availability of isothiocyanate (R–N=C=S) precursors. chemrxiv.org These electrophilic compounds serve as versatile building blocks that readily react with primary or secondary amines to form the thiourea linkage. ijacskros.comnih.gov A prevalent and classical method for generating isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂). nih.gov This process proceeds through a dithiocarbamate salt intermediate, which is then desulfurized to yield the target isothiocyanate. nih.gov
Another widely employed strategy is the condensation of an acid chloride with an inorganic thiocyanate, such as ammonium (B1175870) thiocyanate or potassium thiocyanate, typically in an anhydrous solvent like acetone. researchgate.netnih.gov This reaction generates an acyl or aroyl isothiocyanate in situ, which can then be immediately reacted with an amine. researchgate.net For instance, benzoyl isothiocyanate can be synthesized from benzoyl chloride and ammonium thiocyanate, and 4-bromobenzoyl isothiocyanate is similarly prepared from 4-bromobenzoyl chloride and potassium thiocyanate. nih.govresearchgate.net These serve as precursors for N-benzoylthiourea derivatives. While many examples focus on aroyl isothiocyanates, the same principle applies to the generation of alkyl isothiocyanates, such as methyl isothiocyanate, which is the key reagent for producing N-methylthiourea derivatives.
Beyond these common methods, other protocols have been developed. These include transformations using reagents like thiophosgene, which is highly effective but also very toxic, and newer methods employing fluorine-containing reagents or bench-stable solids like (Me₄N)SCF₃ to convert primary amines into isothiocyanates. ijacskros.comresearchgate.net Isothiocyanates are also accessible through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a thiourea compound, which rearranges to form the desired product. nih.gov
Reaction Conditions and Optimization Strategies
The successful synthesis of this compound and its analogs hinges on the meticulous control of reaction parameters. Optimization of solvent, temperature, and reaction time is crucial for achieving high yields and purity.
The choice of solvent plays a critical role in the synthesis of benzothiazole-based thioureas. Anhydrous acetone is frequently cited as an effective solvent, particularly for the generation of the isothiocyanate intermediate from an acid chloride and a thiocyanate salt. researchgate.netnih.govresearchgate.net The subsequent reaction of the in situ-generated isothiocyanate with 2-aminobenzothiazole to form the final thiourea product also proceeds efficiently in dry acetone. researchgate.net
| Solvent | Typical Reactants | Reference |
|---|---|---|
| Dry Acetone | Benzoyl Chloride, Ammonium Thiocyanate, 2-Aminobenzothiazole | researchgate.netresearchgate.net |
| Ethanol | Substituted 2-Aminobenzothiazole, Phenylisothiocyanate | mdpi.comsemanticscholar.org |
| 1,4-Dioxane | 2-Aminobenzothiazole, Aliphatic Isocyanate | mdpi.com |
| Tetrahydrofuran (THF) | Substituted 2-Aminobenzothiazole, Substituted Aryl Isocyanate | nih.gov |
| Pyridine | 6-Methoxy-2-aminobenzothiazole, m-methoxy-benzo-isothiocyanate | nih.govmdpi.com |
Temperature is a key parameter in controlling the rate and outcome of thiourea synthesis. Many preparations are conducted under reflux to ensure the reaction goes to completion. semanticscholar.org For example, the synthesis of N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas is achieved by refluxing the reactants in ethanol. mdpi.comsemanticscholar.org Similarly, the generation of the isothiocyanate precursor from 4-bromobenzoyl chloride and potassium thiocyanate is performed by heating under reflux in acetone for two hours. nih.gov
However, not all syntheses require high temperatures. The reaction of 2-aminobenzothiazole with tolyl-isocyanates to form the corresponding urea derivatives proceeds efficiently at room temperature in 1,4-dioxane, suggesting that milder conditions are sufficient for certain reactive partners. mdpi.com In other cases, moderately elevated temperatures, such as 80 °C or 100 °C, are employed to drive the reaction without necessitating full reflux, depending on the solvent's boiling point. nih.govmdpi.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of potential byproducts from decomposition or side reactions.
Derivatization Strategies and Structural Modifications of the Thiourea Scaffold
The N-1,3-benzothiazol-2-yl-thiourea structure serves as a versatile scaffold that allows for extensive chemical modifications. These derivatizations can be targeted at the benzothiazole ring system or the nitrogen atoms of the thiourea bridge, enabling the synthesis of a diverse library of compounds.
The benzothiazole ring is amenable to a wide range of substitutions, which can be introduced by starting with an appropriately substituted 2-aminobenzothiazole precursor. mdpi.com These precursors are often synthesized via the condensation of a substituted o-aminothiophenol with a reagent that provides the C-2 carbon and its attached amino group. mdpi.comekb.eg
Research has explored numerous substitution patterns to create diverse analogs. Halogenated derivatives, such as those with fluorine, chlorine, or bromine at various positions, are common. nih.govnih.gov For example, N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas have been synthesized from 6-bromo-2-aminobenzothiazole. nih.gov Alkyl and alkoxy groups are also frequently incorporated, with methyl (e.g., at the 4- or 5-position) and methoxy (B1213986) (e.g., at the 6-position) being prominent examples. mdpi.comnih.gov Other functional groups introduced onto the benzothiazole ring include nitro, cyano, and thiocyanate moieties, which can serve as handles for further chemical transformations. mdpi.comnih.govnih.gov This strategic placement of substituents on the benzothiazole core allows for the fine-tuning of the molecule's chemical properties.
| Substitution Position | Substituent Group | Reference |
|---|---|---|
| 4-position | Methyl | mdpi.com |
| 5-position | Methyl | nih.gov |
| 6-position | Bromo, Methoxy, Cyano, Nitro, Amino, Thiocyanate, Fluoro | mdpi.comnih.govnih.gov |
| 4,6-disubstituted | Various combinations | nih.gov |
Modifications at the thiourea nitrogen atoms are most directly achieved by varying the isothiocyanate reagent used in the synthesis. To obtain the target N-1,3-Benzothiazol-2-yl-N-methylthiourea , 2-aminobenzothiazole would be reacted with methyl isothiocyanate . By analogy, using other alkyl or aryl isothiocyanates allows for the introduction of a wide variety of substituents at the N' position (the nitrogen atom not directly attached to the benzothiazole ring).
Numerous studies have demonstrated this versatility. The reaction of 2-aminobenzothiazoles with various phenylisothiocyanates yields N'-phenyl derivatives. mdpi.comsemanticscholar.org Similarly, using benzoyl isothiocyanates leads to N'-benzoyl compounds. mdpi.com This approach has been extended to include a broad range of functional groups on the N' substituent, creating large libraries of thiourea derivatives for various applications. mdpi.comscispace.com While direct alkylation of a pre-formed thiourea N-H bond is another potential route for modification, the more common and direct synthetic strategy involves selecting the appropriate isothiocyanate starting material. nih.gov Further functionalization can be achieved by reacting intermediates like 2-dithiomethylcarboimidatebenzothiazole with amino acids, which results in complex side chains attached to one of the thiourea nitrogen atoms. mdpi.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.
The infrared spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The thiourea moiety is characterized by the C=S (thione) and N-H stretching vibrations.
The N-H stretching vibrations typically appear as one or more bands in the region of 3100-3500 cm⁻¹. For related thiourea derivatives, such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, N-H stretching vibrations have been observed around 3015 and 3075 cm⁻¹ nih.gov. In another benzothiazole derivative, a secondary amine N-H stretch was seen at 3440 cm⁻¹ makhillpublications.co. Therefore, for this compound, the N-H stretching bands are anticipated in this range.
The C=S stretching vibration is more difficult to assign due to its coupling with other vibrations, but it is generally expected to appear in the region of 1000-1250 cm⁻¹. The C-S stretching vibration of the benzothiazole ring is typically observed at lower frequencies, around 663 cm⁻¹ makhillpublications.co. The spectrum of the parent benzothiazole molecule also shows characteristic bands for the aromatic C-H and C=C stretching vibrations nist.govresearchgate.net.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching (ν) | 3100 - 3400 | nih.govmakhillpublications.co |
| C-H (aromatic) | Stretching (ν) | 3000 - 3100 | mdpi.com |
| C-H (methyl) | Stretching (ν) | 2850 - 2960 | rsc.org |
| C=N (benzothiazole) | Stretching (ν) | ~1623 | nih.gov |
| C=C (aromatic) | Stretching (ν) | 1450 - 1600 | niscair.res.in |
| C=S (thiourea) | Stretching (ν) | 1000 - 1250 | researchgate.net |
| C-N | Stretching (ν) | 1250 - 1350 | nih.gov |
| C-S (benzothiazole) | Stretching (ν) | ~660 | makhillpublications.co |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.
The ¹H NMR spectrum of this compound would provide detailed information about the number and types of protons present. The aromatic protons of the benzothiazole ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm mdpi.comarabjchem.org. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) will depend on the substitution pattern and the electronic environment of each proton.
The N-H protons of the thiourea group are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration. In related benzothiazolyl hydrazone derivatives, the N-H proton signal was observed as a singlet around δ 3.7-3.8 ppm niscair.res.in. The methyl protons (N-CH₃) are expected to appear as a singlet in the upfield region. For comparison, in a complex benzothiazole-containing heterocyclic system, a methyl group attached to a nitrogen atom showed a singlet at δ 2.80 ppm rsc.org. The ¹H NMR spectrum of N-methylthiourea itself shows the methyl protons' signal chemicalbook.com.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic (Benzothiazole) | 7.0 - 8.5 | m | mdpi.comarabjchem.org |
| N-H (Thiourea) | Variable (broad) | s (br) | niscair.res.in |
| N-CH₃ | ~2.8 | s | rsc.org |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom of the thione group (C=S) in thiourea derivatives is typically observed at a downfield chemical shift, often in the range of δ 180-190 ppm researchgate.net. The aromatic carbons of the benzothiazole ring will resonate in the region of δ 110-155 ppm mdpi.comarabjchem.org. The carbon atom of the methyl group (N-CH₃) is expected to appear in the upfield region of the spectrum. In a related complex structure, a methyl carbon attached to a nitrogen was observed at δ 27 ppm rsc.org. The ¹³C NMR spectrum of N-methylthiourea can also provide a reference for the methyl and thione carbon signals chemicalbook.com.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C=S (Thiourea) | 180 - 190 | researchgate.net |
| C=N (Benzothiazole) | ~165 | mdpi.com |
| Aromatic (Benzothiazole) | 110 - 155 | mdpi.comarabjchem.org |
| N-CH₃ | ~27 | rsc.org |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzothiazole and its derivatives are known to be chromophoric and exhibit characteristic absorption bands in the UV-Vis region. The parent benzothiazole molecule shows absorption maxima around 220, 250, and 285 nm dergipark.org.tr. The introduction of a thiourea group is expected to influence the electronic transitions. For instance, various benzothiazol-2-yl-hydrazone derivatives display maximum absorption (λmax) in the range of 258 to 370 nm niscair.res.in. Similarly, benzothiazole-based pyridine derivatives show absorption bands at 324 nm and 382 nm, attributed to π-π* and n-π* transitions, respectively researchgate.net. The absorption spectrum of N-methylthiourea itself shows a major band in the UV region nist.gov. Therefore, this compound is expected to have absorption maxima in the range of 250-400 nm.
Table 4: Expected UV-Vis Absorption for this compound
| Electronic Transition | Expected λmax (nm) | Reference |
|---|---|---|
| π → π | 250 - 350 | niscair.res.inresearchgate.net |
| n → π | 350 - 400 | researchgate.net |
Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.
The fragmentation of the molecular ion would likely proceed through several pathways. Cleavage of the C-N bond between the benzothiazole ring and the thiourea moiety is a probable fragmentation route. This would lead to the formation of the benzothiazol-2-yl cation and a methylthiourea radical, or vice versa. The benzothiazole cation is a stable fragment and is often observed in the mass spectra of related compounds. The mass spectrum of the parent benzothiazole shows a prominent molecular ion peak at m/z 135 and characteristic fragment ions sapub.org. Further fragmentation of the thiourea part could involve the loss of the methyl group or other small neutral molecules. Analysis of the fragmentation of related pyrimidinethiones and other heterocyclic systems can provide insights into the expected fragmentation pathways.
Table 5: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Expected m/z | Reference |
|---|---|---|---|
| [M]⁺ | C₉H₉N₃S₂⁺ | 223 | - |
| [C₇H₄NS]⁺ | Benzothiazol-2-yl cation | 134 | sapub.org |
| [CH₃NHCSNH₂]⁺ | Methylthiourea cation | 90 | - |
| [CH₃NH]⁺ | Methylamino cation | 30 | - |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a pivotal technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of N-1,3-Benzothiazol-2-yl-thiourea derivatives. The following sections detail the key structural features of this class of compounds as revealed by single-crystal X-ray diffraction studies.
Molecular Conformation and Tautomeric Forms (e.g., Thioamide Form)
Crystallographic studies of N-aroyl-N'-(1,3-benzothiazol-2-yl)thiourea derivatives reveal that these molecules exist exclusively in the thioamide tautomeric form in the solid state. researchgate.net The central thiourea moiety (–NH–C(=S)–NH–) is essentially planar. nih.gov The conformation of the molecule is characterized by the arrangement of the substituents around the C–N bonds of the thiourea linker.
Typically, these compounds adopt a cis-trans configuration with respect to the thiono (C=S) sulfur atom. nih.gov The benzothiazole group adopts a cis conformation relative to the sulfur atom across the N(thiazole)–C(thiocarbonyl) bond. nih.gov Conversely, the aroyl group is positioned trans to the sulfur atom across the N(aroyl)–C(thiocarbonyl) bond. researchgate.netnih.gov This specific spatial arrangement is a common feature in this family of compounds. The bond angles around the nitrogen and carbon atoms of the thiourea fragment are consistent with sp² hybridization, generally falling within the range of 115° to 129°. nih.gov The planarity of the thiourea group is indicated by low torsion angles, such as the C7—N1—C8—N2 angle of -0.06°. researchgate.net
Interactive Table: Selected Bond Lengths and Torsion Angles for a Representative N-aroyl-N'-(1,3-benzothiazol-2-yl)thiourea
| Parameter | Value | Reference Compound |
| C=S Bond Length | 1.6570 (17) Å | 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea nih.gov |
| C=O Bond Length | 1.2245 (19) Å | 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea nih.gov |
| O1—C7—N1—C8 Torsion Angle | -0.42° | 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea researchgate.net |
| C7—N1—C8—S2 Torsion Angle | -179.58° | 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea researchgate.net |
Intermolecular Hydrogen Bonding Interactions (e.g., C-H...S, C-H...O)
In the crystalline state, the molecules of N-aroyl-N'-(1,3-benzothiazol-2-yl)thiourea derivatives are interconnected through a network of weak intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in the formation and stabilization of the crystal lattice.
Intramolecular Hydrogen Bonding and Pseudo-Ring Formation (e.g., N-H...O, S(6) ring)
A predominant and structurally significant feature in N-aroyl-N'-(1,3-benzothiazol-2-yl)thiourea compounds is the presence of a strong intramolecular hydrogen bond. researchgate.netnih.govnih.govresearchgate.net This bond forms between the hydrogen atom of the N–H group adjacent to the aroyl moiety and the oxygen atom of the carbonyl group (C=O). nih.gov
Dihedral Angle Analysis of Ring Systems
The dihedral angle, which measures the angle between the planes of two rings, is a key parameter in describing this relationship. For example, the dihedral angle between the mean planes of the 4-bromophenyl and the benzothiazole units is 10.45 (11)°, while for the 4-chlorophenyl derivative, this angle is larger at 28.42 (8)°. nih.govnih.gov
The thiourea fragment itself is nearly coplanar with the benzothiazole ring system, with reported dihedral angles being as low as 1.94 (11)° and 4.58 (4)° in different derivatives. nih.govnih.govresearchgate.net In contrast, the angle between the thiourea moiety and the aroyl ring is more pronounced, with values of 8.64 (12)° and 24.09 (7)° reported for the 4-bromo and 4-chloro derivatives, respectively. nih.govnih.govresearchgate.net This twisting is necessary to accommodate the steric demands of the bulky substituents and to facilitate the observed hydrogen bonding patterns.
Interactive Table: Dihedral Angles in N-aroyl-N'-(1,3-benzothiazol-2-yl)thiourea Derivatives
| Dihedral Angle Between | 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorobenzoyl)thiourea |
| Benzothiazole and Aryl Ring | 10.45 (11)° nih.gov | 28.42 (8)° nih.gov |
| Thiourea and Benzothiazole Ring | 1.94 (11)° nih.govresearchgate.net | 4.58 (4)° nih.gov |
| Thiourea and Aryl Ring | 8.64 (12)° nih.govresearchgate.net | 24.09 (7)° nih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a robust method for investigating the properties of benzothiazole (B30560) compounds. It provides a balance between computational cost and accuracy, making it a popular choice for studying the electronic structure and reactivity of these molecules.
DFT calculations are frequently used to determine the optimized molecular geometry of benzothiazole derivatives. For instance, studies on similar compounds have utilized the B3LYP functional with various basis sets, such as 6-311+G and 6-311++G(d,p), to predict bond lengths, bond angles, and torsion angles. These theoretical calculations often show good agreement with experimental data where available. The optimized geometry provides a foundation for further analysis of the molecule's electronic properties.
For a related compound, 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea, the thiourea (B124793) group is found to be in the thioamide form. The molecular structure is stabilized by intramolecular N—H⋯O hydrogen bonds, forming a pseudo-S(6) planar ring. The bond angles around the nitrogen and carbon atoms of the thiourea fragment are comparable to the ideal value of 120° for sp² hybridization.
Table 1: Selected Optimized Geometrical Parameters for a Similar Benzoylthiourea Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=S | - | - |
| C-N (Thiourea) | 1.383 - 1.392 | 115.40 - 128.81 |
| C=O | - | - |
| N-H | - | - |
| C-C (Aromatic) | - | - |
Data is for 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea and 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea and serves as an illustrative example.
Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of DFT studies, providing insights into the chemical reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial parameters. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
For various benzothiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.95 to 4.70 eV. These calculations help in understanding the charge transfer that occurs within the molecule. The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. This distribution is vital for predicting electronic transitions and the molecule's behavior in chemical reactions.
Table 2: Frontier Molecular Orbital Energies for Substituted 1,3-Benzothiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Vinyl substituted BT | - | - | 4.70 |
| Formyl substituted BT | - | - | 3.95 |
This data is for related substituted 1,3-benzothiazole derivatives and illustrates the typical range of values.
Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. These calculations, often carried out using DFT methods, can be correlated with experimental FT-IR and FT-Raman spectra. The computed vibrational frequencies are often scaled to improve their accuracy and agreement with experimental data. A complete assignment of the vibrational frequencies can be achieved, providing a detailed picture of the molecular vibrations. For instance, in related benzothiazole hydrazine (B178648) derivatives, N-H stretching vibrations are observed in the range of 3344-3445 cm⁻¹.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. For benzothiazole derivatives, MD simulations can validate the stability of protein-ligand complexes predicted by molecular docking. These simulations provide insights into the physical movements and dynamic evolution of the complex, helping to understand the stability and interaction patterns at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, QSAR studies have been conducted to model their potential as antibacterial or anti-tumor agents. These models use various molecular descriptors to predict the activity of new compounds, thereby guiding the design of more potent analogues.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-1,3-Benzothiazol-2-yl-N-methylthiourea and related compounds, docking studies are crucial for understanding their potential interactions with biological targets, such as enzymes or receptors. These studies can reveal the binding mode and predict the binding affinity, often expressed as a docking score or binding energy. For example, docking studies on benzothiazole derivatives have been used to investigate their potential as inhibitors of enzymes like tyrosyl-tRNA synthetase and DHPS. The results from these studies can provide valuable information for the development of new therapeutic agents.
Hirshfeld Surface Analysis and PIXEL Calculations for Intermolecular Interactions
While studies on other N-(1,3-benzothiazol-2-yl) derivatives have successfully employed these techniques to elucidate their supramolecular chemistry, the specific data for this compound remains uninvestigated. mdpi.com The application of these methods would require the synthesis and successful crystallization of the compound, followed by single-crystal X-ray diffraction analysis to obtain the necessary crystallographic data for the calculations.
Pharmacological and Biological Activity Research
Anticancer Activity Studies
The benzothiazole (B30560) nucleus is a significant scaffold in medicinal chemistry, with many of its derivatives demonstrating potent antiproliferative effects in various cancer models. Thiourea-based compounds, in particular, have shown strong anticancer properties, partly due to the ability of their NH moieties to form hydrogen bonds.
A variety of thiourea (B124793) derivatives incorporating the benzothiazole moiety have been synthesized and assessed for their cytotoxic effects against a range of human cancer cell lines. These studies are crucial for identifying compounds with potent and selective anticancer activity.
For instance, one study evaluated a series of benzothiazole urea (B33335) and thiourea derivatives for in vitro cytotoxicity against the MCF-7 breast cancer cell line. In another investigation, thiourea derivatives with a benzothiazole scaffold were tested against both MCF-7 and HeLa (cervical cancer) cells, with IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—observed in the micromolar range. Specifically, the IC₅₀ values were between 18-26 µM for MCF-7 cells and 38-46 µM for HeLa cells.
Further studies have expanded the scope of testing to other cell lines. The antiproliferative activity of related N-1,3-benzothiazol-2-ylbenzamide derivatives was confirmed on human liver hepatocellular carcinoma (HepG2) cells. Research on other benzothiazole derivatives has shown cytotoxic properties against the A549 human lung carcinoma cell line, with one compound, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, yielding an IC₅₀ value of 68 µg/mL. Additionally, naphthalimide-benzothiazole hybrids have demonstrated significant antitumor activity against HT-29 (colon adenocarcinoma), A549, and MCF-7 cell lines, with IC₅₀ values as low as 3.47 µM. While extensive research has been conducted, specific data on cell lines such as K-562, Neuro-2a, DU-145, LNCaP, and HGC-27 for the title compound is less detailed in the available literature.
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Source |
|---|---|---|---|
| Benzothiazole Thiourea Derivatives | MCF-7 (Breast) | 18-26 µM | |
| Benzothiazole Thiourea Derivatives | HeLa (Cervical) | 38-46 µM | |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung) | 68 µg/mL | |
| Naphthalimide-Benzothiazole Hybrid | HT-29 (Colon) | 3.47 ± 0.2 µM | |
| Naphthalimide-Benzothiazole Hybrid | A549 (Lung) | 3.89 ± 0.3 µM | |
| Naphthalimide-Benzothiazole Hybrid | MCF-7 (Breast) | 5.08 ± 0.3 µM |
A significant mechanism underlying the anticancer activity of some benzothiazole derivatives is the inhibition of telomerase. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. This enzyme's activity is essential for the unlimited proliferative capacity of most tumor cells.
One strategy to inhibit telomerase is through the stabilization of G-quadruplex structures in telomeric DNA. The 3'-overhang of telomeric DNA is rich in guanine and can fold into these four-stranded secondary structures. When stabilized by small molecules, the G-quadruplex blocks telomerase from accessing the end of the chromosome, thereby inhibiting its function and leading to cell apoptosis. Molecular modeling studies have shown that benzothiazolyl urea and thiourea derivatives can bind to the G-quadruplex of human telomere DNA, suggesting this as a potential mechanism for their cytotoxic effects.
Structure-activity relationship (SAR) studies are vital for optimizing the anticancer potential of benzothiazole derivatives. Research indicates that the substitution pattern on both the benzothiazole ring and the thiourea moiety significantly influences cytotoxicity.
Quantitative structure-activity relationship (QSAR) analyses have revealed that substituting the benzothiazole ring with electron-withdrawing groups, such as nitro and halogen groups, tends to increase anticancer activity. Furthermore, modifications at the amino group of the thiourea scaffold with aryl and heteroaryl groups can also enhance the anticancer potential. The presence of hydrophobic groups on the benzothiazole ring is another factor that can potentiate anticancer activity, likely by improving the molecule's ability to cross cell barriers and reach its target. The introduction of a pyrazole moiety, for example, has been shown to significantly enhance the antitumor activity of certain benzothiazole derivatives. These insights into the structural requirements for activity are crucial for the rational design of new, more potent anticancer drugs based on the benzothiazole scaffold.
Antimicrobial and Antifungal Activity Investigations
In addition to their anticancer properties, benzothiazole thiourea derivatives have been evaluated for their efficacy against a range of pathogenic microbes, demonstrating a broad spectrum of activity.
Derivatives of benzothiazolyl thiourea have shown notable activity against various bacterial species, including the significant pathogen Mycobacterium tuberculosis. The H37Rv strain of M. tuberculosis has been a key target in these investigations. Studies have identified 2-amino benzothiazole scaffolds with bactericidal activity against this organism, highlighting their potential for the development of new antitubercular agents.
The compounds have also been tested against common Gram-positive and Gram-negative bacteria. In one study, certain benzothiazole thiourea derivatives were found to have activity equipotent to the antibiotic ampicillin (B1664943) against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). SAR studies in the context of antimicrobial activity have indicated that electronic factors on the benzothiazole ring significantly affect the potency of these compounds.
The antifungal potential of this class of compounds is also significant, with studies showing they are often more active against fungi than bacteria. The primary fungal species targeted in research has been Candida albicans, a common cause of opportunistic infections.
Several studies have confirmed the anti-Candida activity of benzothiazole derivatives. Newly synthesized thiazole derivatives, a related class of compounds, have demonstrated very strong activity against clinical C. albicans isolates, with minimal inhibitory concentrations (MIC) that are comparable or even superior to the standard antifungal drug nystatin. The mechanism of action for some of these derivatives may involve disruption of the fungal cell wall or cell membrane. The consistent finding of efficacy against C. albicans underscores the potential of benzothiazole thiourea derivatives as leads for novel antifungal therapies.
Other Investigated Biological Activities (In Vitro and Mechanistic Studies)
Several studies have investigated the anthelminthic activity of benzothiazole derivatives. ijnrd.org In in-vitro studies using earthworms, certain synthesized novel benzothiazole derivatives have demonstrated good anthelmintic activity. ijnrd.orgamazonaws.com For instance, a study evaluating a series of benzothiazole derivatives identified specific compounds with significant activity, using albendazole as a reference standard drug. ijnrd.orgamazonaws.com The benzothiazole nucleus is recognized as an important scaffold in compounds with potential anthelmintic properties. ijnrd.org
The antileishmanial potential of benzothiazole derivatives has been a subject of research. researchgate.netiaea.org In vitro screening of various synthesized benzothiazole compounds has shown a range of activities against Leishmania species, with IC50 values varying significantly. researchgate.netiaea.org For example, a study reported IC50 values ranging from 18.32 to 81.89 µM. researchgate.netiaea.org Specific derivatives have been identified as being particularly active when compared to the standard drug Pentamidine. researchgate.netiaea.org
Further research into (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed that the addition of a benzothiazole group to the parent amino-9-(10H)-acridinone ring could enhance antileishmanial capabilities. nih.gov Specifically, the presence of a 6-amino-benzothiazole group or a 6-nitro-benzothiazole group was found to be important for specific anti-amastigote properties. nih.gov
Benzothiazole derivatives have been investigated for their antioxidant potential. researchgate.netderpharmachemica.com The presence of nitrogen and sulfur heteroatoms in the benzothiazine structure, derived from 1,3-benzothiazoles, is thought to enhance their ability to scavenge free radicals. derpharmachemica.com The antioxidant activity of these compounds has been evaluated using methods such as the 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) radical scavenging assay. derpharmachemica.commdpi.com
Studies have shown that certain synthesized 4H-1,4-benzothiazine derivatives exhibit moderate to good antioxidant activity. derpharmachemica.com The introduction of specific groups, such as chloro and bromo substituents, can sharply enhance this activity. derpharmachemica.com Conversely, the presence of a deactivating group like a nitro group may affect the antioxidant potential. derpharmachemica.com One study highlighted a derivative that exhibited the highest antioxidant capacity of approximately 43% in an in vitro DPPH assay. researchgate.net
Benzothiazole derivatives have demonstrated anti-inflammatory effects through the modulation of specific signaling pathways. Research has shown that these compounds can suppress the activation of the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway in hepatocellular carcinoma cells. nih.gov By inhibiting NF-κB, these derivatives can subsequently suppress the activation of COX-2 and iNOS, leading to apoptosis through an anti-inflammatory mechanistic signaling pathway. nih.gov This suggests that benzothiazole-derived compounds could be a novel therapeutic approach for inflammation-related conditions. nih.gov The benzothiazole scaffold is a key component in various compounds with a wide range of biological activities, including anti-inflammatory properties. nih.govjocpr.com
The inhibitory effects of benzothiazole derivatives on several enzymes have been a focus of research.
α-Chymotrypsin: Certain N-(1,3-benzothiazol-2-yl)-N′-phenyl urea derivatives have been found to inhibit α-chymotrypsin activity. The presence of the bulky 1,3-benzothiazol-2-yl group at one nitrogen of the urea bridge appears to enhance this activity. mdpi.com
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is a target for managing metabolic diseases like type 2 diabetes mellitus. mdpi.com Novel benzothiazole derivatives have been discovered and synthesized as inhibitors of human 11β-HSD1. nih.gov Some of these derivatives have shown greater than 80% inhibition of 11β-HSD1 at a concentration of 10 µM and exhibit IC50 values in the low micromolar range. nih.gov
Autotaxin (ATX): Autotaxin is a secreted enzyme that produces lysophosphatidic acid (LPA), a bioactive lipid involved in various cellular processes. mdpi.comresearchgate.netnih.govnih.gov Inhibition of ATX is a promising therapeutic strategy for conditions like chronic inflammatory diseases. mdpi.comresearchgate.net
Cytosolic Phospholipase A2α (cPLA2α): This enzyme plays a crucial role in the release of arachidonic acid, a precursor for inflammatory mediators called eicosanoids. ntnu.nonih.gov Targeting cPLA2α is a promising approach for cancer therapy. ntnu.no Thiazolyl ketone inhibitors of cPLA2α have been synthesized and evaluated, leading to the identification of potent and selective lead molecules. ntnu.no
Interactive Data Table of Investigated Biological Activities
| Biological Activity | Key Findings | References |
| Antimicrobial/Antifungal | Efficacy is influenced by electronic factors of the benzothiazole ring. Specific substitutions enhance activity against various bacteria and fungi. | researchgate.netnih.govmedipol.edu.tr |
| Anthelminthic | Demonstrated good in-vitro activity against earthworms. | ijnrd.orgamazonaws.com |
| Antileishmanial | Showed a range of in-vitro activity against Leishmania species. The addition of a benzothiazole group can enhance efficacy. | researchgate.netiaea.orgnih.gov |
| Antioxidant | Derivatives exhibit free radical scavenging activity, which can be enhanced by specific substitutions. | researchgate.netderpharmachemica.commdpi.com |
| Anti-inflammatory | Suppresses the NF-κB/COX-2/iNOS signaling pathway. | nih.govnih.govjocpr.com |
| Enzyme Inhibition | ||
| α-Chymotrypsin | N-(1,3-benzothiazol-2-yl)-N′-phenyl urea derivatives show inhibitory activity. | mdpi.com |
| 11β-HSD1 | Novel benzothiazole derivatives inhibit human 11β-HSD1 with low micromolar IC50 values. | nih.gov |
| Autotaxin | A promising target for chronic inflammatory diseases. | mdpi.comresearchgate.netnih.govnih.gov |
| cPLA2α | Thiazolyl ketone inhibitors have been developed as a potential cancer therapy. | ntnu.nonih.gov |
Anticonvulsant Activity
The benzothiazole core is a key feature in several compounds investigated for anticonvulsant properties. nih.gov Since the clinical use of Riluzole, a benzothiazole-containing drug, was established, medicinal chemists have shown significant interest in benzothiazole derivatives for their potential in treating central nervous system (CNS) disorders, including epilepsy. mdpi.comnih.gov Research has focused on synthesizing and evaluating various benzothiazole analogues for their ability to prevent or reduce the severity of seizures in preclinical models.
A number of studies have explored derivatives such as benzothiazole-coupled sulfonamides, thiosemicarbazones, and acetamides. nih.govmdpi.com These investigations typically use standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to identify compounds that can prevent seizure spread or raise the seizure threshold. mdpi.com
For instance, a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives were synthesized and evaluated. mdpi.com Among them, compounds with a fluorobenzyl ether moiety at the 6-position of the benzothiazole ring showed notable potency in both MES and scPTZ tests, suggesting that lipophilic substituents can enhance activity. mdpi.comnih.gov Another study on N-(4-(benzothiazole-2-yl) phenyl) substituted benzene sulfonamides identified a compound with a p-Cl group as a potent agent in the MES model. nih.gov These findings highlight the benzothiazole nucleus as a promising framework for the development of novel anticonvulsant agents. nih.gov
| Compound Series | Test Model | Key Findings | Reference |
|---|---|---|---|
| 6-substituted-BT-thiosemicarbazones | MES & scPTZ (mice i.p. and rat p.o.) | A lead compound showed an ED₅₀ of 17.86 mg/kg in mice and 6.07 mg/kg in rats. | mdpi.com |
| N-(4-(benzothiazole-2-yl) phenyl) 3-substituted benzene sulfonamides | MES (mice) | Compound with p-Cl substitution on the benzene sulfonamide ring was the most potent. | nih.gov |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides | MES & scPTZ (mice) | Compounds with 3-fluorobenzyl and 4-fluorobenzyl substitutions were most potent, with ED₅₀ values of 50.8 mg/kg and 54.8 mg/kg in the MES test, respectively. | mdpi.com |
Central Nervous System (CNS) Depressant Activity
The investigation of CNS depressant activity is often conducted alongside anticonvulsant screening, as many antiepileptic drugs exhibit CNS depressant effects. Benzothiazole derivatives have been evaluated for such properties, which are typically identified by a reduction in spontaneous locomotor activity in animal models. nih.gov
In studies involving novel benzothiazole-based compounds, CNS depressant effects were assessed to build a comprehensive pharmacological profile. For a series of 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas, CNS depressant activity was evaluated alongside anticonvulsant and toxicity studies. nih.gov The research indicated that while many compounds showed protection in seizure models, most also decreased immobility time, a measure of CNS depression. nih.gov This dual activity is a common characteristic of centrally acting agents and is a critical consideration in the development of new therapeutics for neurological disorders. The ability of these compounds to cross into the CNS is considered essential for their action. nih.gov
Antidiabetic Potential
The benzothiazole scaffold has been explored for its potential in developing antidiabetic agents. annalsofrscb.ro The emergence of Zopolrestat, an aldose reductase inhibitor containing a benzothiazole moiety, spurred further research into derivatives for managing diabetes and its complications. researchgate.net
Studies have investigated various benzothiazole derivatives, including sulfonylureas/sulfonylthioureas and 2-aminobenzothiazole (B30445) derivatives linked to isothioureas. rsc.orgmdpi.com One of the mechanisms explored is the agonist effect on the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target in the treatment of type 2 diabetes. mdpi.com
In one study, novel benzothiazole-based sulfonylureas and sulfonylthioureas were synthesized and assessed. rsc.org Several compounds demonstrated potent antidiabetic activity in an oral glucose tolerance test (OGTT), which was superior to standard drugs. Subsequent in vitro assays confirmed that these active compounds could transactivate the PPAR-γ receptor. rsc.org Another investigation into 2-aminobenzothiazole derivatives linked to isothioureas also highlighted their potential as antidiabetic agents, with some compounds showing high affinity for PPARγ in molecular docking studies and effectively reducing blood glucose levels in a rat model of type 2 diabetes. mdpi.com
| Compound Series | Target/Model | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole based sulfonylureas/sulfonylthioureas | PPAR-γ transactivation assay & STZ-induced diabetic model | Several compounds showed potent activity in OGTT and were found to transactivate PPAR-γ. | rsc.org |
| 2-Aminobenzothiazole derivatives linked to isothioureas | PPARγ docking & Type 2 Diabetes rat model | Lead compounds showed high affinity for PPARγ and significantly reduced blood glucose levels. | mdpi.com |
| N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamides | Streptozotocin-induced diabetic rat model | A derivative with a morpholine substituent exerted the maximum glucose-lowering effect. |
Fibroblast Growth Factor Antagonism
A review of the scientific literature did not yield specific research findings on the fibroblast growth factor (FGF) antagonist activity of N-1,3-Benzothiazol-2-yl-N-methylthiourea or its closely related analogues. General research has identified various compounds, such as those with quinoline and isoquinoline structures, as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). pensoft.net However, studies directly investigating the subject compound's interaction with the FGF signaling pathway are not publicly available.
Wnt Antagonist DKK Inhibition
A review of the scientific literature did not yield specific research findings on the inhibition of the Wnt antagonist Dickkopf-1 (DKK1) by this compound or its closely related analogues. The dysregulation of the Wnt/β-catenin signaling pathway, where DKK1 acts as an inhibitor, is associated with multiple diseases. nih.govnih.govresearchgate.net While the development of DKK1 inhibitors is an active area of research, with antibodies and small molecules being investigated, specific studies involving the subject benzothiazole thiourea compound have not been reported. nih.govresearchgate.net
Coordination Chemistry and Metal Complexation
Ligand Properties of N-1,3-Benzothiazol-2-yl-N-methylthiourea and Related Thioureas
Thiourea (B124793) and its derivatives are exceptional ligands capable of forming stable complexes with a wide array of transition metals. tandfonline.com Their ligating ability stems from the presence of multiple donor atoms, primarily the sulfur of the thiocarbonyl group (C=S) and nitrogen atoms of the amide groups (-NH-). This compound and related acylthioureas possess additional potential donor sites, including the carbonyl oxygen (C=O) in aroylthioureas and the nitrogen atom within the benzothiazole (B30560) ring. amazonaws.comresearchgate.net
These ligands can exhibit versatile coordination behaviors:
Monodentate Coordination: Coordination commonly occurs through the soft sulfur atom of the thiourea group. mdpi.com
Bidentate Chelation: Many thiourea derivatives act as bidentate ligands, forming a chelate ring with the metal ion. In N-aroyl-N'-substituted thioureas, coordination typically involves the carbonyl oxygen and the thiocarbonyl sulfur, creating a stable six-membered ring. researchgate.netnih.gov In other cases, chelation can occur through the thiocarbonyl sulfur and an azomethine nitrogen or a heterocyclic nitrogen atom. mdpi.comnih.gov
Bridging Ligands: In some instances, thiourea derivatives can bridge two metal centers.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with benzothiazolyl thiourea ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695), methanol, or acetone (B3395972). uobabylon.edu.iqksu.edu.tr The reaction is often carried out under reflux to ensure completion. amazonaws.combiointerfaceresearch.com The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to yield complexes with different coordination numbers, commonly resulting in 1:1 or 1:2 metal-to-ligand ratios. nih.govuobabylon.edu.iq
A common synthetic route for the parent ligands, such as N-aroyl-N'-(benzothiazol-2-yl)thioureas, involves the reaction of an in situ generated aroyl isothiocyanate with 2-aminobenzothiazole (B30445). amazonaws.comresearchgate.netnih.gov Similarly, N-aryl substituted derivatives can be prepared by reacting the corresponding aminobenzothiazole with an aryl isothiocyanate.
The resulting metal complexes are typically solid materials that can be purified by recrystallization. qu.edu.iq Initial characterization is performed using techniques like elemental analysis and melting point determination. amazonaws.com Further characterization to elucidate the structure and bonding is achieved through various spectroscopic and analytical methods as detailed below.
Spectroscopic and Structural Analysis of Metal-Thiourea Complexes (e.g., X-ray Diffraction, UV-Vis)
The coordination of N-1,3-benzothiazol-2-yl-thiourea derivatives to metal ions induces significant changes in their spectroscopic signatures, providing valuable insights into the nature of the metal-ligand bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the donor atoms involved in coordination.
A shift in the ν(C=S) band to a lower frequency in the complex's spectrum compared to the free ligand suggests coordination through the sulfur atom. nih.gov
Similarly, a shift in the ν(C=O) band to a lower wavenumber indicates the involvement of the carbonyl oxygen in bonding for aroylthiourea complexes. ksu.edu.tr
The disappearance or shifting of ν(N-H) bands can also signify deprotonation and coordination through a nitrogen atom. ksu.edu.tr
The appearance of new bands at lower frequencies (typically below 500 cm⁻¹) can be assigned to ν(M-S), ν(M-O), and ν(M-N) vibrations, confirming complexation. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. uobabylon.edu.iq For transition metal complexes with d-electrons, the appearance of d-d transition bands can help in assigning the geometry, such as octahedral or tetrahedral, around the central metal ion. makhillpublications.co
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes. Upon complexation, the chemical shifts of protons and carbons near the coordination sites are affected, providing evidence of bonding. mdpi.comnih.gov
| Complex/Ligand | Technique | Key Findings | Reference |
|---|---|---|---|
| 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | X-ray Diffraction | Monoclinic, P21/n space group. Intramolecular N—H⋯O hydrogen bond. Dihedral angle of 10.45° between bromophenyl and benzothiazolyl units. | nih.gov |
| N-(Benzothiazol-2-yl)-3-chlorobenzamide [from thiourea precursor] | X-ray Diffraction | Triclinic, Pī space group. Intramolecular O—H···O hydrogen bond. Dihedral angle of 6.417° between phenyl and benzothiazole moieties. | amazonaws.com |
| Cu(II), Ni(II), Co(II) complexes of N-benzoylthioureas | IR Spectroscopy | Shift of C=O and C=S bands upon complexation, indicating coordination through oxygen and sulfur. | ksu.edu.tr |
| Co(II), Cu(II), Zn(II) complexes with a benzothiazole-derived ligand | UV-Vis & Magnetic Moment | Octahedral geometry suggested for Co(II) and Cu(II) complexes; Tetrahedral for Zn(II). | makhillpublications.co |
Investigation of Biological Activities of Metal-Thiourea Complexes
Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.net The coordination of a metal ion can significantly enhance the biological activity of the parent thiourea ligand, a phenomenon often explained by chelation theories. researchgate.net Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes and subsequent interaction with biological targets. nih.gov
Numerous studies have demonstrated that metal complexes of ligands related to this compound possess potent biological activities.
Anticancer Activity: Gold(I) and silver(I) complexes of thiourea ligands have shown excellent cytotoxic values against various cancer cell lines, including HeLa, A549, and Jurkat. researchgate.netnih.gov The activity is often superior to that of the free ligands, which may show no relevant cytotoxicity on their own. researchgate.netnih.gov The nature of the metal and other ancillary ligands in the complex plays a crucial role in modulating the cytotoxic effect. nih.gov
Antibacterial and Antifungal Activity: Metal complexes of thiourea-based Schiff bases and other benzothiazole derivatives have been screened for their antimicrobial properties. qu.edu.iq The activity of the complexes is often found to be greater than that of the uncoordinated ligand against both Gram-positive and Gram-negative bacteria. mdpi.comqu.edu.iq
DNA Interaction: The mechanism of action for many of these biologically active complexes is believed to involve interaction with DNA. nih.gov Studies have shown that metal complexes can bind to DNA, potentially through intercalation, which can disrupt DNA replication and lead to cell death. biointerfaceresearch.comnih.gov
Future Research Directions and Translational Potential
Rational Design and Synthesis of Novel N-1,3-Benzothiazol-2-yl-N-methylthiourea Analogues with Enhanced Bioactivity
The rational design of novel analogues of this compound is a key avenue for enhancing their biological efficacy and selectivity. Structure-activity relationship (SAR) studies form the cornerstone of this approach, aiming to understand how specific structural modifications influence the compound's interaction with its biological target.
Systematic modifications can be explored at three primary sites: the benzothiazole (B30560) ring, the thiourea (B124793) linker, and the N-methyl group. For instance, substitution on the benzothiazole ring at positions 4, 5, 6, and 7 with electron-donating or electron-withdrawing groups can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and pharmacokinetic properties. nih.govnih.gov Studies on related benzothiazole thiourea derivatives have shown that the introduction of fluorine or methyl groups at the 6-position of the benzothiazole moiety can lead to increased anticonvulsant activity. nih.gov
Furthermore, the N-methyl group can be replaced with other alkyl or aryl substituents to probe the steric and electronic requirements of the binding pocket. Comparing the activity of N-methyl derivatives with N-aryl analogues can provide insights into the importance of this substituent for specific biological activities. While N-arylthioureas have shown considerable potential as anticancer agents, the specific contribution of an N-methyl group warrants further investigation. nih.gov
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can play a pivotal role in the rational design process. Molecular docking can predict the binding modes of novel analogues within the active site of a target protein, allowing for the design of compounds with improved interactions. researchgate.net
Table 1: Proposed Modifications for Analogue Synthesis
| Modification Site | Proposed Substituents | Rationale |
| Benzothiazole Ring (Positions 4, 5, 6, 7) | -F, -Cl, -Br, -NO2, -OCH3, -CF3 | Modulate electronic properties and lipophilicity to enhance target binding and cell permeability. |
| Thiourea Linker | Isosteric replacements (e.g., urea (B33335), guanidine) | Investigate the role of the thiocarbonyl group in target interaction and alter hydrogen bonding capacity. |
| N-Methyl Group | -Ethyl, -Propyl, -Cyclopropyl, -Phenyl, Substituted Phenyl | Explore steric and electronic requirements of the binding pocket and influence pharmacokinetic profile. |
The synthesis of these novel analogues can be achieved through established synthetic routes, typically involving the reaction of substituted 2-aminobenzothiazoles with corresponding isothiocyanates. researchgate.net Green chemistry approaches, utilizing microwave-assisted synthesis or employing eco-friendly solvents, can be adopted to improve reaction efficiency and reduce environmental impact.
Advanced Mechanistic Elucidation of Specific Biological Actions
A thorough understanding of the mechanism of action at the molecular level is crucial for the optimization and clinical translation of this compound derivatives. While initial studies may identify a biological target, advanced mechanistic elucidation involves delineating the precise molecular interactions and downstream cellular effects.
For analogues exhibiting anticancer activity, research should focus on identifying the specific signaling pathways that are modulated. For example, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells. researchgate.netbakhtiniada.ru Further studies could investigate their effects on key apoptotic proteins such as caspases, Bcl-2 family members, and p53. Flow cytometry and Western blot analysis are powerful tools for such investigations. researchgate.netbakhtiniada.ru
In the context of antimicrobial activity, identifying the specific bacterial or fungal enzymes that are inhibited is a primary goal. For instance, some benzothiazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Enzyme kinetics studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide valuable information for designing more potent inhibitors.
Advanced biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into the binding of these compounds to their target proteins. Such structural information is invaluable for structure-based drug design.
Exploration of Novel Biological Targets and Therapeutic Applications
The structural features of this compound suggest that it may interact with a variety of biological targets, opening up possibilities for novel therapeutic applications beyond those already identified.
Phenotypic screening of this compound and its derivative libraries against a diverse range of cell lines and disease models can uncover unexpected biological activities. This can be followed by target identification studies, employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the molecular targets responsible for the observed phenotype.
Given the broad spectrum of activities reported for benzothiazole and thiourea derivatives, including anti-inflammatory, antiviral, and neuroprotective effects, it is plausible that this compound analogues may also exhibit such properties. nih.govmdpi.com For example, their potential as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases or lipoxygenases, could be explored.
Furthermore, the ability of some thiourea derivatives to interact with G-quadruplex DNA structures suggests a potential application as telomerase inhibitors for cancer therapy. nih.gov This avenue warrants further investigation for this compound derivatives.
Table 2: Potential Novel Biological Targets and Therapeutic Areas
| Potential Biological Target | Therapeutic Area | Rationale |
| Protein Kinases | Oncology, Inflammation | Many kinase inhibitors feature heterocyclic scaffolds. |
| G-protein Coupled Receptors (GPCRs) | Various | A large and diverse family of druggable targets. |
| Ion Channels | Neurological Disorders, Cardiovascular Diseases | Modulation of ion channel activity is a key therapeutic strategy. |
| Viral Enzymes (e.g., proteases, polymerases) | Infectious Diseases | Potential for the development of novel antiviral agents. |
Development of High-Throughput Screening Methodologies for Derivative Libraries
To efficiently explore the vast chemical space of this compound derivatives, the development of robust high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid screening of large compound libraries to identify "hit" compounds with desired biological activity. nyu.edu
The development of a successful HTS assay requires a reliable and measurable endpoint that is relevant to the disease of interest. For example, for anticancer drug discovery, cell-based assays that measure cell viability, apoptosis, or the inhibition of specific signaling pathways can be adapted to a high-throughput format. nuvisan.com
For target-based screening, biochemical assays that measure the inhibition of a specific enzyme or the binding to a particular receptor can be developed. These assays often utilize fluorescence, luminescence, or absorbance as readouts. The use of automated liquid handling systems and plate readers enables the screening of thousands of compounds per day. nuvisan.com
The creation of diverse libraries of this compound analogues is a prerequisite for successful HTS campaigns. Combinatorial chemistry approaches can be employed to generate large numbers of derivatives with systematic variations in their chemical structure. stanford.edu
Once hit compounds are identified from the primary HTS, they are subjected to secondary screening and lead optimization to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and screening is central to modern drug discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
